![molecular formula C10H13NO3S B14180617 Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate CAS No. 865086-37-9](/img/structure/B14180617.png)
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free synthesis methods. For example, trithiocarbonate anions (CS3^2-) can be generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) and used as a novel S2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .
Chemical Reactions Analysis
Types of Reactions: Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . In material science, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate the activity of enzymes, receptors, and ion channels. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Uniqueness: What sets this compound apart from other thiophene derivatives is its specific molecular structure, which imparts unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
865086-37-9 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl N-[(1R)-3-oxo-1-thiophen-2-ylbutyl]carbamate |
InChI |
InChI=1S/C10H13NO3S/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
SGALDTZHNHOFRB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CS1)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=CS1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


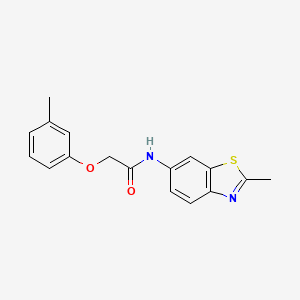
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

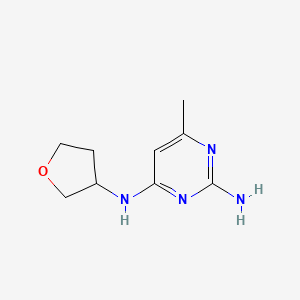
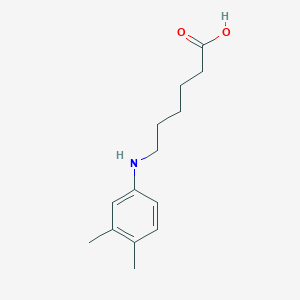
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
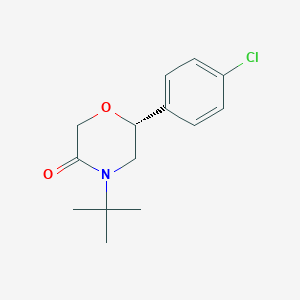
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
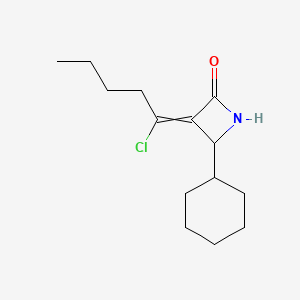
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
